5-(3,4,5-Trifluorophenyl)isoxazole-3-carboxylic acid

Catalog No.
S14144178
CAS No.
M.F
C10H4F3NO3
M. Wt
243.14 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-(3,4,5-Trifluorophenyl)isoxazole-3-carboxylic ac...

Product Name

5-(3,4,5-Trifluorophenyl)isoxazole-3-carboxylic acid

IUPAC Name

5-(3,4,5-trifluorophenyl)-1,2-oxazole-3-carboxylic acid

Molecular Formula

C10H4F3NO3

Molecular Weight

243.14 g/mol

InChI

InChI=1S/C10H4F3NO3/c11-5-1-4(2-6(12)9(5)13)8-3-7(10(15)16)14-17-8/h1-3H,(H,15,16)

InChI Key

ODJRHZJKFHNCMV-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C(=C1F)F)F)C2=CC(=NO2)C(=O)O

5-(3,4,5-Trifluorophenyl)isoxazole-3-carboxylic acid is a compound characterized by its unique isoxazole structure, which incorporates a trifluorophenyl group at the 5-position and a carboxylic acid functional group at the 3-position. This compound is notable for its potential applications in medicinal chemistry and material science due to the presence of fluorine atoms, which can enhance biological activity and alter physical properties.

  • Oxidation: This compound can be oxidized to form different derivatives, such as carboxylic acids or ketones. Common oxidizing agents include potassium permanganate and chromium trioxide.
  • Reduction: Reduction reactions can modify functional groups on the isoxazole ring. Reducing agents like lithium aluminum hydride and sodium borohydride are typically used.
  • Substitution: Electrophilic and nucleophilic substitution reactions can introduce new functional groups. Reagents such as halogens and nucleophiles (e.g., ammonia, hydroxide ions) are employed under various conditions.

The isoxazole moiety is known for its diverse biological activities. Compounds containing this structure have been reported to exhibit:

  • Anticancer properties: Some derivatives have shown effectiveness against various cancer cell lines.
  • Antioxidant activity: The presence of the trifluorophenyl group may enhance the antioxidant capacity of the compound.
  • Antibacterial and antimicrobial effects: Studies indicate that isoxazole derivatives can inhibit bacterial growth, making them potential candidates for antibiotic development .

The synthesis of 5-(3,4,5-Trifluorophenyl)isoxazole-3-carboxylic acid typically involves cycloaddition reactions. One common method is the [3 + 2] cycloaddition reaction of nitrile oxides with alkenes or alkynes, often catalyzed by metals such as copper or ruthenium. Metal-free synthetic routes are also explored to reduce toxicity and costs associated with metal catalysts.

Industrial Production Methods

While detailed industrial methods are not extensively documented, it is likely that scalable laboratory synthetic routes are adapted for larger production. Optimizing reaction conditions to maximize yield and purity while minimizing environmental impact is crucial in industrial settings.

5-(3,4,5-Trifluorophenyl)isoxazole-3-carboxylic acid has a variety of applications:

  • Medicinal Chemistry: It serves as a scaffold for developing new pharmaceuticals targeting inflammation and cancer.
  • Material Science: The compound may be used in formulating new materials with enhanced properties due to the trifluoromethyl group.
  • Chemical Research: It acts as a building block for synthesizing more complex organic molecules .

Research has indicated that compounds with the isoxazole structure interact with various biological targets. For instance, studies have shown that certain isoxazole derivatives can inhibit enzymes involved in inflammatory pathways by targeting specific proteins like 5-lipoxygenase activating protein (FLAP). Molecular docking studies provide insights into potential binding modes of these inhibitors .

Several compounds share structural similarities with 5-(3,4,5-Trifluorophenyl)isoxazole-3-carboxylic acid. Here are some notable examples:

Compound NameStructural FeaturesUnique Attributes
5-(2,4-Difluorophenyl)isoxazole-3-carboxylic acidContains a difluorophenyl groupPotential anti-inflammatory activity
5-Amino-3-methyl-isoxazole-4-carboxylic acidAmino group at position 5Novel applications in peptide synthesis
4,5-Diarylisoxazol-3-carboxylic acidsDiaryl substitutionEffective leukotriene biosynthesis inhibitors
Ethyl 5-(3,4-Difluorophenyl)isoxazole-3-carboxylateEthyl ester formUsed as a precursor in organic synthesis

The uniqueness of 5-(3,4,5-Trifluorophenyl)isoxazole-3-carboxylic acid lies in its trifluoromethyl substituent, which significantly influences its biological activity and chemical reactivity compared to other similar compounds .

XLogP3

2.2

Hydrogen Bond Acceptor Count

7

Hydrogen Bond Donor Count

1

Exact Mass

243.01432748 g/mol

Monoisotopic Mass

243.01432748 g/mol

Heavy Atom Count

17

Dates

Last modified: 08-10-2024

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